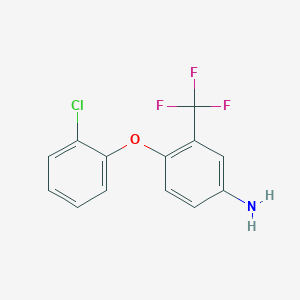

4-(2-Chlorophenoxy)-3-(trifluoromethyl)aniline

Description

Historical Development and Chemical Classification

The development of this compound emerged from the broader evolution of substituted aniline chemistry that began in the early twentieth century. Substituted anilines have historically served as fundamental building blocks in organic synthesis, with their significance established through decades of research into aromatic amine modifications. The incorporation of trifluoromethyl groups into aromatic systems gained prominence as synthetic chemists recognized the unique properties these substituents impart to organic molecules, particularly in terms of electron-withdrawing effects and enhanced metabolic stability.

The classification of this compound places it within the aromatic amines category, specifically as a halogenated aromatic amine. This classification stems from its core aniline structure modified with both chlorine and fluorine-containing substituents. The systematic naming follows International Union of Pure and Applied Chemistry nomenclature conventions, where the base aniline structure is modified by a 2-chlorophenoxy group at the 4-position and a trifluoromethyl group at the 3-position relative to the amino group.

Chemical databases have catalogued this compound under multiple identification systems, with the primary Chemical Abstracts Service registry number 74338-18-4 serving as the definitive identifier. Additional molecular descriptors include the International Chemical Identifier key and Simplified Molecular Input Line Entry System representations that facilitate computational chemistry applications and database searches. The compound's classification within chemical inventory systems reflects its status as a specialized research chemical rather than a commodity industrial compound.

Significance in Halogenated Aromatic Chemistry

The significance of this compound within halogenated aromatic chemistry extends beyond its individual properties to encompass broader trends in modern synthetic chemistry. Halogenated aromatic compounds have gained increasing importance due to their enhanced biological activities and improved pharmacokinetic properties compared to their non-halogenated counterparts. The presence of multiple halogen atoms in different chemical environments within this molecule provides a unique platform for studying structure-activity relationships in medicinal chemistry applications.

The trifluoromethyl group serves as a particularly significant structural feature, as trifluoromethyl-containing compounds have become increasingly prevalent in pharmaceutical development. Research has demonstrated that trifluoromethyl substituents can enhance lipophilicity, improve metabolic stability, and modulate electronic properties of aromatic systems. These characteristics have made trifluoromethyl-containing anilines valuable synthetic intermediates in drug discovery programs.

Comparative studies of halogenated aromatic compounds have revealed that the combination of chlorine and trifluoromethyl substituents creates synergistic effects on molecular properties. The electron-withdrawing nature of both substituents influences the electronic distribution within the aromatic ring system, affecting reactivity patterns and intermolecular interactions. This electronic modulation has implications for both chemical synthesis applications and biological activity profiles.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₉ClF₃NO | |

| Molecular Weight | 287.66 g/mol | |

| Boiling Point (Predicted) | 325.2±42.0 °C | |

| Density (Predicted) | 1.384±0.06 g/cm³ | |

| pKa (Predicted) | 3.47±0.10 |

Taxonomic Position among Substituted Anilines

Within the taxonomic hierarchy of substituted anilines, this compound occupies a specialized position characterized by its complex substitution pattern and multiple functional groups. Substituted anilines encompass a broad class of organic compounds derived from the parent aniline molecule through modification with various functional groups, creating compounds with diverse chemical and biological properties.

The taxonomic classification of this compound places it within several overlapping categories of substituted anilines. Primary classification identifies it as a halogenated aniline due to the presence of chlorine and fluorine atoms. Secondary classification recognizes it as an ether-linked aniline derivative due to the phenoxy bridge connecting the chlorophenyl moiety to the aniline core. Tertiary classification acknowledges its status as a trifluoromethyl-substituted aromatic amine, a rapidly expanding subset of pharmaceutical intermediates.

Comparative analysis with related substituted anilines reveals structural relationships that influence both synthetic accessibility and functional properties. The 2,6-disubstituted anilines represent one major subfamily, while para-substituted anilines constitute another significant group. The unique 3,4-disubstitution pattern of the target compound creates distinct steric and electronic environments that differentiate it from more common substitution patterns. Research into substituted anilines has demonstrated that the position and nature of substituents critically influence both chemical reactivity and biological activity.

The synthetic accessibility of various substituted anilines has been extensively studied, with particular attention to compounds containing electron-withdrawing groups. The presence of both trifluoromethyl and chlorophenoxy substituents in the target compound creates synthetic challenges that require specialized reaction conditions and protecting group strategies. These synthetic considerations have influenced the development of novel methodologies for preparing complex substituted anilines.

Contemporary Research Landscape

The contemporary research landscape surrounding this compound reflects broader trends in pharmaceutical chemistry and materials science. Current investigations focus on synthetic methodology development, structure-activity relationship studies, and applications in specialized chemical processes. The compound's unique structural features have attracted attention from researchers working on next-generation pharmaceutical compounds and advanced materials.

Synthetic methodology research has emphasized the development of efficient routes to access this compound and related structures. Contemporary synthetic approaches often employ transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, to construct the carbon-oxygen and carbon-nitrogen bonds present in the molecule. These methodological advances have improved yields and reduced the number of synthetic steps required for compound preparation.

Structure-activity relationship studies have investigated how the specific substitution pattern influences biological activity and physicochemical properties. Research has demonstrated that the trifluoromethyl group enhances lipophilicity and membrane permeability, while the chlorophenoxy moiety contributes to specific binding interactions with biological targets. These findings have informed drug design efforts and led to the development of compound libraries based on this structural framework.

Current research applications span multiple disciplines, including medicinal chemistry, agrochemical development, and materials science. In medicinal chemistry, the compound serves as a lead structure for developing new therapeutic agents, particularly in areas where enhanced metabolic stability and improved pharmacokinetic properties are desired. Agrochemical research has explored its potential as a herbicide intermediate, leveraging the biological activity associated with trifluoromethyl-containing aromatic compounds.

Propriétés

IUPAC Name |

4-(2-chlorophenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c14-10-3-1-2-4-12(10)19-11-6-5-8(18)7-9(11)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMXIIXLZHTDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 2-chlorophenol with 3-(trifluoromethyl)aniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-120°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts, such as palladium or copper, can also enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Chlorophenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorophenoxy or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Applications De Recherche Scientifique

Synthesis Applications

4-(2-Chlorophenoxy)-3-(trifluoromethyl)aniline serves as an intermediate in the synthesis of various chemical compounds. Notably:

- Insect Growth Regulators : This compound is utilized as a precursor in the synthesis of flufenoxuron, an insect growth regulator (IGR). The synthesis involves a series of reactions starting from 3-fluoro-4-acetylamino phenol, leading to the formation of the desired aniline derivative through acylation and condensation reactions. The method is characterized by mild reaction conditions and high yield, making it suitable for industrial applications .

- Pharmaceuticals : The compound is also explored for its potential in pharmaceutical applications. Its structural features allow for modifications that can enhance biological activity or target specific pathways in drug development .

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can possess antimicrobial properties, making them candidates for developing new antimicrobial agents .

- Herbicidal Activity : The compound has been evaluated for herbicidal activity against various plant species. Its chlorophenoxy group contributes to its effectiveness as a herbicide by disrupting plant growth processes .

Industrial Applications

The industrial relevance of this compound is evident in:

- Agrochemical Formulations : As an active ingredient or intermediate in agrochemical formulations, it plays a crucial role in developing effective pest control agents. Its efficacy against pests while being less harmful to non-target organisms makes it a valuable addition to modern agriculture .

- Chemical Manufacturing : The compound's stability and reactivity make it suitable for various chemical manufacturing processes, particularly in creating fluorinated compounds that have applications in materials science and engineering .

Case Study 1: Flufenoxuron Synthesis

A detailed study on the synthesis of flufenoxuron from this compound highlighted its efficiency in producing high yields with minimal waste. The process involved acylation followed by condensation reactions under controlled conditions, demonstrating the compound's utility in large-scale production scenarios.

Case Study 2: Biological Testing

In another study focusing on biological testing, derivatives of this compound were subjected to antimicrobial assays against several bacterial strains. Results indicated significant inhibitory effects, suggesting potential applications in developing new antibiotics or antiseptics.

Mécanisme D'action

The mechanism of action of 4-(2-Chlorophenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

*Calculated based on formula C₁₂H₈ClF₃NO.

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Effects: The -CF₃ group at position 3 significantly reduces the basicity of the -NH₂ group compared to non-fluorinated analogs. The 2-chlorophenoxy group further withdraws electrons, making the amino group less nucleophilic than in methoxy-substituted analogs (e.g., 4-methoxy-3-(trifluoromethyl)aniline) .

- This contrasts with smaller substituents like -OCH₃, which improve aqueous solubility .

Activité Biologique

4-(2-Chlorophenoxy)-3-(trifluoromethyl)aniline is an organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structure, characterized by a chlorophenoxy group and a trifluoromethyl group attached to an aniline moiety, influences its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

- Molecular Formula : C₁₃H₉ClF₃N₁O

- Molecular Weight : 295.66 g/mol

- Structure :

The primary biological activity of this compound is attributed to its role as an inhibitor of stearoyl-CoA desaturase (SCD) . This enzyme is crucial for the synthesis of unsaturated fatty acids, and its inhibition leads to alterations in lipid metabolism, particularly in cancer cells. The compound's interaction with SCD results in reduced cell viability and the induction of apoptosis in various cancer cell lines.

Inhibition of Lipid Metabolism

- Target Enzyme : Stearoyl-CoA desaturase (SCD)

- Effects :

- Alters lipid composition in cells.

- Induces apoptosis in cancer cells.

Research indicates that prolonged exposure to this compound can lead to sustained metabolic changes that influence cancer cell behavior over time.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to significantly reduce the viability of breast cancer MCF-7 cells .

Comparative Biological Activity Table

| Compound | Target Enzyme | IC50 (µM) | Effect on Cancer Cells |

|---|---|---|---|

| This compound | Stearoyl-CoA desaturase | TBD | Induces apoptosis |

| Similar Compound A | COX-2 | 10.4 | Moderate cytotoxicity |

| Similar Compound B | LOX-5 | 7.7 | Reduced proliferation |

Case Studies

-

Study on Lipid Metabolism :

A study highlighted the compound's ability to inhibit SCD, leading to altered lipid profiles in cancer cells. This alteration was linked to reduced proliferation rates and increased apoptosis markers. -

Cytotoxicity Assessment :

In a comparative study, this compound was evaluated alongside other compounds for its cytotoxic effects on MCF-7 cells. The results indicated a significant reduction in cell viability, suggesting its potential as an anti-cancer agent .

Q & A

Q. How to evaluate the compound’s potential as a kinase inhibitor using computational tools?

- Workflow :

- Perform molecular docking (AutoDock Vina) against kinase active sites (e.g., EGFR, VEGFR). The trifluoromethyl group may enhance binding via hydrophobic interactions, while the NH group forms hydrogen bonds with catalytic residues. Validate predictions with in vitro kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.